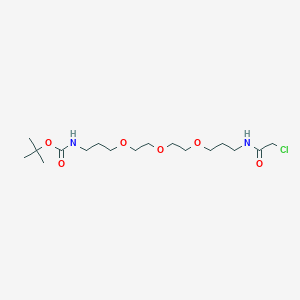
Chloroacetamido-C-PEG3-C3-NHBoc
Vue d'ensemble
Description
Chloroacetamido-C-PEG3-C3-NHBoc is a synthetic organic compound with the molecular formula C17H33ClN2O6 and a molecular weight of 396.91 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Mécanisme D'action
- The PROTAC molecule recruits the E3 ligase to the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Mode of Action
Pharmacokinetics
- Chloroacetamido-C-PEG3-C3-NHBoc is administered intracellularly within PROTAC molecules. It localizes to the cellular environment where the target protein resides. The compound undergoes intracellular metabolism during the degradation process. Since it operates intracellularly, excretion is not relevant. Its efficient delivery within PROTACs enhances target protein degradation .
Méthodes De Préparation
The synthesis of Chloroacetamido-C-PEG3-C3-NHBoc involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a chlorinated acyl chloride in the presence of a base . The reaction is typically carried out under inert atmosphere conditions at low temperatures to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Chloroacetamido-C-PEG3-C3-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding alcohol and carbamic acid derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Applications De Recherche Scientifique
Chloroacetamido-C-PEG3-C3-NHBoc is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Chloroacetamido-C-PEG3-C3-NHBoc can be compared to other carbamate derivatives, such as:
Tert-butyl carbamate: A simpler compound used in similar applications but with different reactivity and properties.
Ethyl carbamate: Another carbamate derivative with distinct chemical and biological properties.
Methyl carbamate: Used in different industrial and research applications due to its unique characteristics.
Propriétés
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClN2O6/c1-17(2,3)26-16(22)20-7-5-9-24-11-13-25-12-10-23-8-4-6-19-15(21)14-18/h4-14H2,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBMYSGRCJLZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















